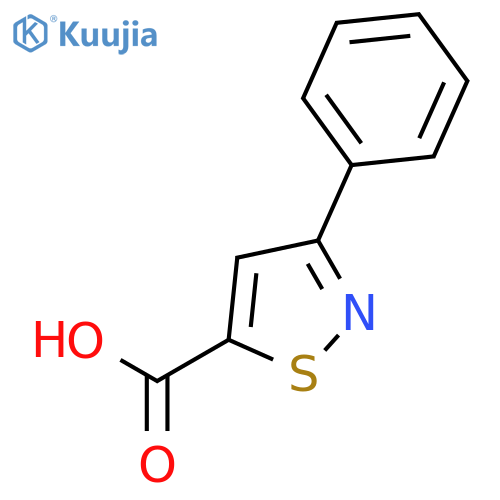Cas no 13363-69-4 (3-phenyl-1,2-thiazole-5-carboxylic acid)

3-phenyl-1,2-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Isothiazolecarboxylic acid, 3-phenyl-
- 3-phenyl-isothiazole-5-carboxylic acid
- 3-phenyl-1,2-thiazole-5-carboxylic acid
- CHEMBL3443691
- Z1262327686
- 3-phenyl-5-isothiazolecarboxylic acid
- SCHEMBL6843818
- 3-phenyl-1,2-thiazole-5-carboxylicacid
- 13363-69-4
- AKOS014507712
- DB-315583
- F8880-1587
- EN300-91630
- STL190833
- MFCD11044188
-
- MDL: MFCD11044188
- インチ: InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
- InChIKey: IEGXCDUXWSIMOK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 205.01974964g/mol
- どういたいしつりょう: 205.01974964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-phenyl-1,2-thiazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB381182-1g |
3-Phenyl-1,2-thiazole-5-carboxylic acid; . |
13363-69-4 | 1g |
€1334.50 | 2025-02-20 | ||
| Enamine | EN300-91630-2.5g |
3-phenyl-1,2-thiazole-5-carboxylic acid |
13363-69-4 | 95.0% | 2.5g |
$1735.0 | 2025-03-21 | |
| TRC | P234836-500mg |
3-Phenyl-1,2-thiazole-5-carboxylic Acid |
13363-69-4 | 500mg |
$994.00 | 2023-05-17 | ||
| TRC | P234836-1g |
3-Phenyl-1,2-thiazole-5-carboxylic Acid |
13363-69-4 | 1g |
$ 1800.00 | 2023-09-06 | ||
| Enamine | EN300-91630-0.5g |
3-phenyl-1,2-thiazole-5-carboxylic acid |
13363-69-4 | 95.0% | 0.5g |
$691.0 | 2025-03-21 | |
| TRC | P234836-1000mg |
3-Phenyl-1,2-thiazole-5-carboxylic Acid |
13363-69-4 | 1g |
$1745.00 | 2023-05-17 | ||
| Aaron | AR019SS7-50mg |
3-Phenyl-1,2-thiazole-5-carboxylic Acid |
13363-69-4 | 95% | 50mg |
$307.00 | 2025-02-08 | |
| Aaron | AR019SS7-10g |
3-phenyl-1,2-thiazole-5-carboxylic acid |
13363-69-4 | 95% | 10g |
$5260.00 | 2023-12-16 | |
| 1PlusChem | 1P019SJV-10g |
3-phenyl-1,2-thiazole-5-carboxylic acid |
13363-69-4 | 95% | 10g |
$4768.00 | 2023-12-22 | |
| Aaron | AR019SS7-1g |
3-Phenyl-1,2-thiazole-5-carboxylic Acid |
13363-69-4 | 95% | 1g |
$1241.00 | 2025-02-08 |
3-phenyl-1,2-thiazole-5-carboxylic acid 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
3-phenyl-1,2-thiazole-5-carboxylic acidに関する追加情報
3-phenyl-1,2-thiazole-5-carboxylic acid (CAS 13363-69-4) の最新研究動向と応用可能性
3-phenyl-1,2-thiazole-5-carboxylic acid (CAS番号: 13363-69-4) は、チアゾール骨格を有する有機化合物であり、近年、医薬品開発や生物活性分子の設計において注目を集めています。本化合物は、その特異的な構造特性から、多様な生物学的ターゲットとの相互作用が可能であり、抗炎症作用、抗菌活性、および抗がん活性などの薬理作用が報告されています。本稿では、この化合物に関する最新の研究動向とその応用可能性について概説します。
最近の研究によると、3-phenyl-1,2-thiazole-5-carboxylic acidは、チロシンキナーゼ阻害剤や炎症性サイトカイン産生抑制剤としての潜在的な応用が示唆されています。特に、2023年に発表された研究では、本化合物がNF-κBシグナル伝達経路を抑制することで、炎症反応を軽減する効果が確認されました。この発見は、慢性炎症性疾患の治療薬開発への応用が期待されています。
合成化学の分野では、3-phenyl-1,2-thiazole-5-carboxylic acidの新規合成経路の開発が進められています。2024年初頭に報告された研究では、より効率的で環境に優しい触媒系を用いた合成法が提案され、収率の向上と副生成物の低減が達成されています。この進歩は、本化合物の工業規模生産への道を開くものとして評価されています。
創薬研究においては、3-phenyl-1,2-thiazole-5-carboxylic acidを基本骨格とする構造活性相関研究が活発に行われています。特に、5位のカルボキシル基を様々な官能基で修飾した誘導体の生物活性評価が進められており、中でもアミド誘導体が優れた薬理活性を示すことが明らかになっています。これらの研究成果は、Journal of Medicinal ChemistryやBioorganic & Medicinal Chemistry Lettersなどの専門誌に掲載されています。
今後の展望として、3-phenyl-1,2-thiazole-5-carboxylic acidを基本骨格とする新規化合物ライブラリーの構築とハイスループットスクリーニングによるリード化合物の探索が期待されています。また、計算化学的手法を活用したin silicoスクリーニングとの組み合わせにより、より効率的な創薬研究が可能になると考えられます。さらに、本化合物のナノ粒子製剤化やドラッグデリバリーシステムへの応用など、製剤技術の観点からの研究展開も注目されます。
13363-69-4 (3-phenyl-1,2-thiazole-5-carboxylic acid) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
